molecular formula C14H13BrClNO7 B115961 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide CAS No. 144110-42-9

5-Bromo-6-chloro-3-indolyl-b-D-glucuronide

Cat. No.: B115961
CAS No.: 144110-42-9
M. Wt: 422.61 g/mol
InChI Key: GAZVSOQUFLIBJQ-BYNIDDHOSA-N
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Description

5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a useful research compound. Its molecular formula is C14H13BrClNO7 and its molecular weight is 422.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is the enzyme β-glucuronidase . This enzyme is produced by the E. coli bacterium and plays a crucial role in the hydrolysis of glucuronides, a step in the metabolism of various substances.

Mode of Action

This compound acts as a chromogenic substrate for β-glucuronidase . When the enzyme comes into contact with this compound, it catalyzes its hydrolysis. This interaction results in the release of a magenta-colored compound , making it easy to visually detect the presence and activity of the enzyme.

Result of Action

The enzymatic action of β-glucuronidase on this compound results in the production of a magenta-colored compound . This color change provides a visual indication of the presence and activity of β-glucuronidase. In a broader context, this can be used to detect E. coli contamination in food, water, and the urinary tract .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloro-3-indolyl-b-D-glucuronide interacts with the enzyme β-glucuronidase . This enzyme catalyzes the hydrolysis of this compound, leading to the release of a magenta color . This interaction is specific and allows for the detection of β-glucuronidase activity in various biological systems.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for β-glucuronidase . The presence of this compound can be used to monitor the activity of β-glucuronidase within cells. The generation of the magenta color upon hydrolysis provides a visual indicator of enzyme activity and can influence cellular processes related to β-glucuronidase function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-glucuronidase . The enzyme cleaves the glucuronide moiety of this compound, resulting in the release of a magenta chromophore . This reaction is specific to β-glucuronidase, allowing for targeted detection of this enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The compound is stable under normal conditions . Upon addition to a system containing β-glucuronidase, the hydrolysis reaction occurs, and the magenta color develops over time . The intensity of the color can be used to monitor the progress of the reaction and the activity of the enzyme.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of β-glucuronidase . The enzyme cleaves the glucuronide group from this compound, a reaction that is part of the larger glucuronidation pathway in the body.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZVSOQUFLIBJQ-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370004
Record name 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144110-42-9
Record name 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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